

Structural Analysis of Oxfbd02 Binding to the BRD4(1) Bromodomain: A Comparative Guide

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Compound of Interest

Compound Name: **Oxfbd02**

Cat. No.: **B10768984**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of **Oxfbd02**, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)). The information presented herein is intended to support research and drug development efforts targeting bromodomain-containing proteins.

Introduction

Bromodomain and Extra-Terminal Domain (BET) proteins, particularly BRD4, are key epigenetic readers that play a crucial role in transcriptional regulation. Their dysregulation is implicated in various diseases, including cancer and inflammation. **Oxfbd02** is a 3,5-dimethylisoxazole derivative that has been identified as a selective inhibitor of BRD4(1)[\[1\]](#)[\[2\]](#). This guide offers a comprehensive analysis of its binding characteristics, selectivity, and structural interactions with BRD4(1), alongside a comparison with other relevant inhibitors.

Data Presentation

Table 1: In Vitro Potency of Oxfbd02 and Comparators against BRD4(1)

Compound	Target	IC50 (nM)	Assay Method	Reference
Oxfbd02	BRD4(1)	382	AlphaScreen	[1][2][3]
JQ1	BRD4(1)	77	AlphaScreen	[4]
I-BET151	BRD4 (BETs)	200-790	Not Specified	[4]
I-BET762	BRD4 (BETs)	32.5-42.5	Not Specified	[4]
Oxfbd04	BRD4(1)	166	Not Specified	[5]

Table 2: Selectivity Profile of Oxfbd02

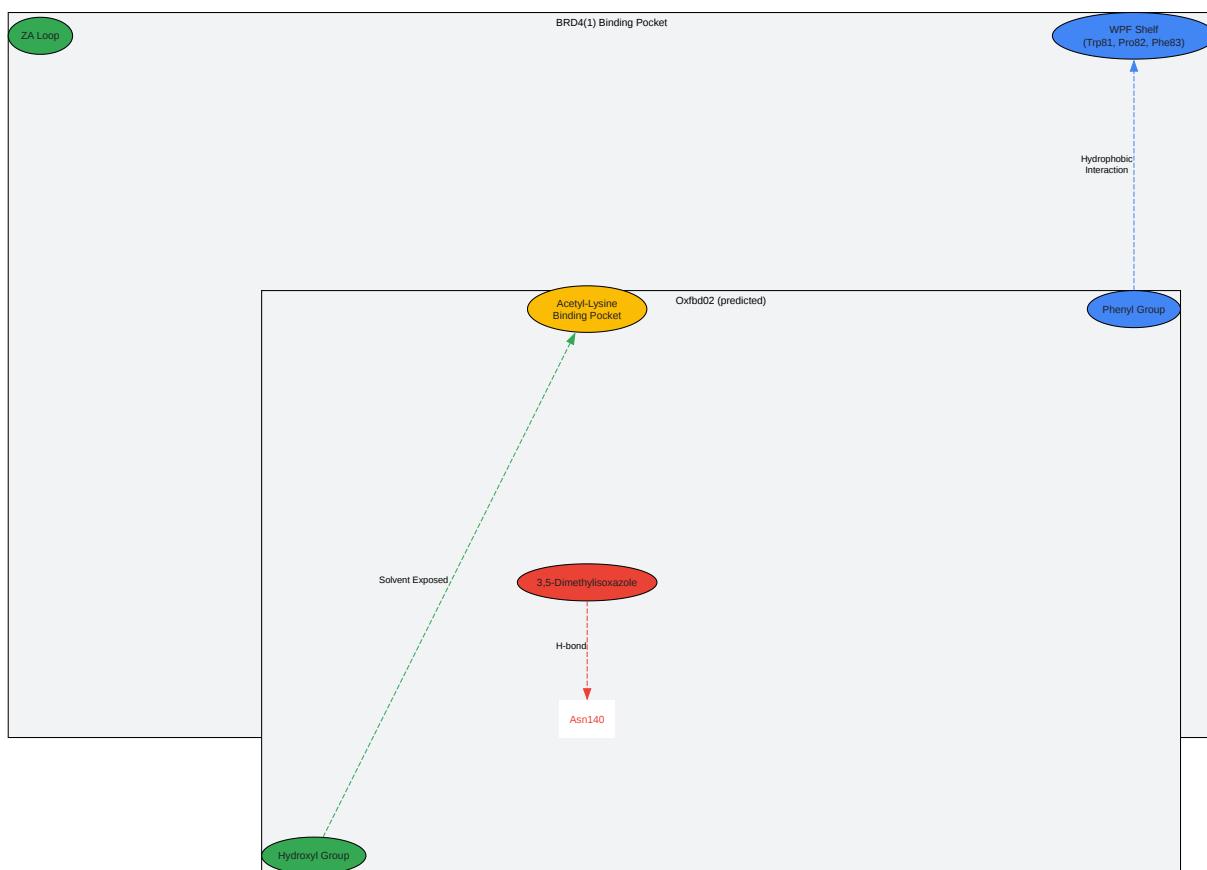
Bromodomain	Selectivity vs. BRD4(1)	Notes	Reference
CBP	2-3 fold	Modest selectivity.	[1]
Other Bromodomains	"Little affinity"	A comprehensive panel screen with quantitative data is not publicly available.	[1]

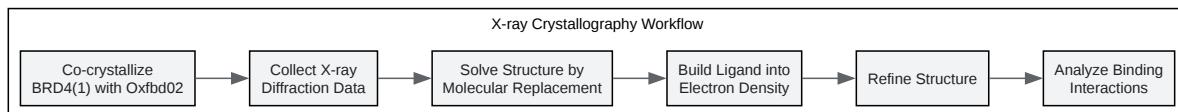
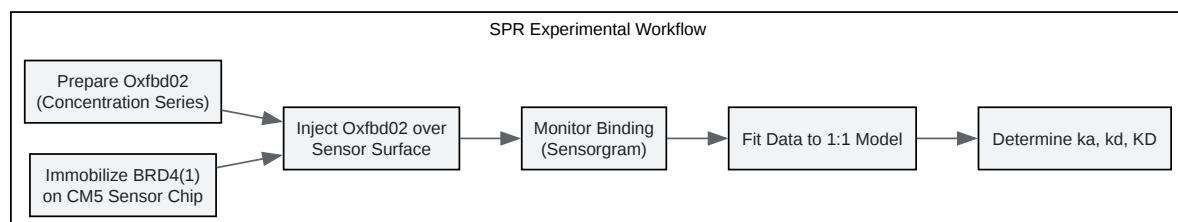
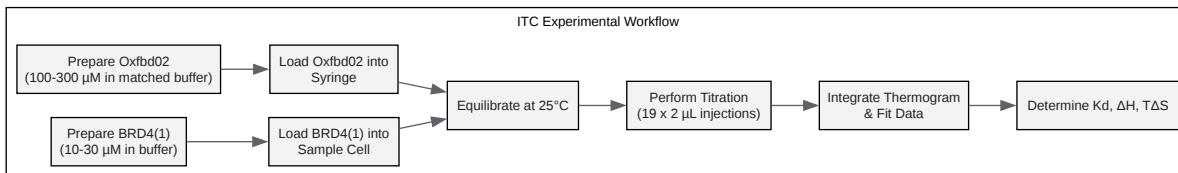
Structural Insights into Oxfbd02 Binding

While a specific crystal structure of **Oxfbd02** in complex with BRD4(1) is not publicly available, the co-crystal structures of highly similar 3,5-dimethylisoxazole derivatives provide critical insights into its binding mode[5][6]. The key interactions are predicted to be:

- Acetyl-Lysine Mimicry: The 3,5-dimethylisoxazole core acts as a bioisostere of acetylated lysine, forming a crucial hydrogen bond with the conserved asparagine residue (Asn140) in the BRD4(1) binding pocket.
- WPF Shelf Interaction: The phenyl group of **Oxfbd02** is positioned to interact with the WPF (Trp81, Pro82, Phe83) shelf, a key hydrophobic region that contributes to binding affinity[5].
- Solvent-Exposed Hydroxyl Group: The secondary hydroxyl group is predicted to be solvent-exposed, suggesting that modifications at this position could be made to modulate physicochemical properties without significantly impacting binding affinity[6].

The following diagram illustrates the key components of the BRD4(1) binding pocket and the predicted interactions with a 3,5-dimethylisoxazole inhibitor.





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References

- 1. OXF BD 02 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of Oxfbd02 Binding to the BRD4(1) Bromodomain: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10768984#structural-analysis-of-oxfbd02-binding-to-the-brd4-1-bromodomain>]

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